molecular formula C16H21I B14264123 Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo- CAS No. 163394-75-0

Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-

Cat. No.: B14264123
CAS No.: 163394-75-0
M. Wt: 340.24 g/mol
InChI Key: GADZVROXHHPSJF-UHFFFAOYSA-N
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Description

Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-: is an organic compound characterized by the presence of a benzene ring substituted with a 1-cyclohexen-1-yl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo- typically involves the iodination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3) or copper(II) chloride (CuCl2). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the cyclohexenyl group to a cyclohexyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Azides, nitriles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

Biology: In biological research, it can be used as a probe to study the interactions of iodine-containing compounds with biological molecules.

Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo- involves its interaction with molecular targets through its iodine atom and the benzene ring. The iodine atom can participate in halogen bonding, while the benzene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

  • Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-
  • Benzene, 1-(1,1-dimethylethyl)-4-ethyl-
  • Benzene, 1,4-bis(1,1-dimethylethyl)-

Uniqueness: Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo- is unique due to the presence of both a cyclohexenyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

163394-75-0

Molecular Formula

C16H21I

Molecular Weight

340.24 g/mol

IUPAC Name

1-(4-tert-butylcyclohexen-1-yl)-3-iodobenzene

InChI

InChI=1S/C16H21I/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-7,11,14H,8-10H2,1-3H3

InChI Key

GADZVROXHHPSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)C2=CC(=CC=C2)I

Origin of Product

United States

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